REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](O)([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:4](C(=O)C2C=CC=CC=2)[CH2:3]1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>C1C=CC=CC=1>[CH3:1][N:2]1[CH2:3][CH2:4][C:5]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:6][CH2:7]1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CC(C(CC1)(C1=CC=CC=C1)O)C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After about 20 minutes the reaction temperature of the reaction mixture is maintained at 50° to 55° C. for about 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
After heating the mixture to room temperature
|
Type
|
CUSTOM
|
Details
|
the benzene layer is separated from the hydrochloric acid and oil layer which
|
Type
|
WASH
|
Details
|
is washed with benzene
|
Type
|
ADDITION
|
Details
|
The hydrochloric acid and oil layer is diluted
|
Type
|
STIRRING
|
Details
|
while stirring, with an amount of water sufficient
|
Type
|
DISSOLUTION
|
Details
|
to be dissolved
|
Type
|
ADDITION
|
Details
|
by the addition of 40% sodium hydroxide solution
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
EXTRACTION
|
Details
|
the alkaline solution is extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts are dried over anhydrous potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
are concentrated by evaporation of the ether
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |